![molecular formula C16H17ClN2O3S B3003049 N1-(4-chlorobenzyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1448045-88-2](/img/structure/B3003049.png)
N1-(4-chlorobenzyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported, such as a series of N-(2-phenethyl)cinnamides, which were synthesized and assayed for antagonism at NMDA receptor subtypes . Another study reported the synthesis and structural characterization of six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides . These syntheses typically involve the formation of amide bonds and may include steps such as acylation, amidation, and the use of coupling agents. The synthesis of N1-(4-chlorobenzyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide would likely follow similar synthetic strategies, with careful consideration of the reactivity of the methoxy and thiophene groups.
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(4-chlorobenzyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide has been analyzed, revealing features such as molecular conformations and hydrogen bonding patterns . These structures often exhibit intramolecular N-H...O hydrogen bonds and can be further stabilized by intermolecular interactions like C-H...O and C-H...π(arene) hydrogen bonds. The molecular structure of the compound would likely show similar characteristics, with the potential for disorder in the crystal lattice due to the flexibility of the substituents.
Chemical Reactions Analysis
While the specific chemical reactions of N1-(4-chlorobenzyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide are not detailed in the provided papers, related compounds have been assayed for biological activity, such as antagonism at NMDA receptor subtypes . The presence of the chlorobenzyl and thiophene groups suggests that the compound could undergo reactions typical of aromatic systems, such as electrophilic aromatic substitution, and might interact with biological targets through non-covalent interactions like hydrogen bonding and π-π stacking.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized, including their molecular conformations and hydrogen bonding . These properties are crucial for understanding the compound's solubility, stability, and reactivity. For N1-(4-chlorobenzyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide, one would expect similar considerations to apply, with the physical properties being influenced by the presence of the methoxy group, which could affect the compound's polarity and hydrogen bonding capacity.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-methoxy-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-22-14(12-6-7-23-10-12)9-19-16(21)15(20)18-8-11-2-4-13(17)5-3-11/h2-7,10,14H,8-9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACQMQBUZGZXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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